2-methyl-3-(1H-pyrazol-1-yl)propanenitrile

Physicochemical Properties Drug Design Medicinal Chemistry

This 2-methyl pyrazole-propanenitrile building block addresses bioavailability and synthetic flexibility challenges in medicinal chemistry. • 1.2 log unit XLogP3 increase (0.4 vs -0.8) over unsubstituted analog, aiding passive membrane diffusion. • Nitrile group permits divergent synthesis: reduction to amine or hydrolysis to acid. • Evidence of CCR5 antagonism supports use as a privileged scaffold for chemokine receptor probes. • Supplied at ≥98% purity for reliable and reproducible research outcomes.

Molecular Formula C7H9N3
Molecular Weight 135.17
CAS No. 1006333-18-1
Cat. No. B2396391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-(1H-pyrazol-1-yl)propanenitrile
CAS1006333-18-1
Molecular FormulaC7H9N3
Molecular Weight135.17
Structural Identifiers
SMILESCC(CN1C=CC=N1)C#N
InChIInChI=1S/C7H9N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,6H2,1H3
InChIKeyYABQNVUEYPPHEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile Procurement Overview


2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile (CAS 1006333-18-1) is a heterocyclic building block characterized by a pyrazole ring linked to a propanenitrile moiety with a methyl group at the 2-position . Its molecular formula is C₇H₉N₃ with a molecular weight of 135.17 g/mol . The compound is primarily utilized as an intermediate in the synthesis of more complex pyrazole-containing molecules for pharmaceutical and agrochemical research .

Why 2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile Cannot Be Substituted


While the pyrazole-propanenitrile scaffold is common in medicinal chemistry, the specific substitution pattern of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (CAS 1006333-18-1) dictates its unique physicochemical and biological profile . As detailed in Section 3, even minor alterations—such as the absence of the 2-methyl group or its replacement with a carboxylic acid moiety—result in significant changes in lipophilicity, molecular weight, and target engagement [1]. Generic substitution with close analogs like 3-(1H-pyrazol-1-yl)propanenitrile or 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is therefore not scientifically justifiable without re-optimizing the entire synthetic route or biological assay, as these compounds exhibit quantifiably different properties that can drastically alter downstream outcomes [2].

2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile vs. Analogs: Evidence


Molecular Weight & Lipophilicity vs. Unsubstituted Analog

2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile exhibits a higher molecular weight and significantly increased lipophilicity compared to its unsubstituted analog, 3-(1H-pyrazol-1-yl)propanenitrile. The target compound has a molecular weight of 135.17 g/mol and an XLogP3 value of 0.4 . The unsubstituted analog has a molecular weight of 121.14 g/mol and an XLogP3 value of -0.8 [1]. This quantifiable difference in XLogP3 of 1.2 log units indicates a substantial increase in lipophilicity, which can impact membrane permeability, off-target binding, and overall pharmacokinetic behavior in a biological system [2].

Physicochemical Properties Drug Design Medicinal Chemistry

Nitrile vs. Carboxylic Acid Functional Group

The target compound contains a nitrile (-C≡N) functional group, which fundamentally differentiates it from its carboxylic acid analog, 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid. The nitrile group in 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile provides a versatile synthetic handle for reduction to a primary amine or hydrolysis to a carboxylic acid, offering divergent synthetic pathways . In contrast, the carboxylic acid analog (MW 154.17 g/mol, Log P 0.66) is a terminal functional group with different reactivity (e.g., amide bond formation) and a distinct pKa (4.04), which affects its behavior in aqueous and biological media [1].

Chemical Reactivity Synthetic Utility Building Block

Purity and Availability vs. Other Building Blocks

Commercially, 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile (CAS 1006333-18-1) is offered at a defined purity of 97% by vendors such as Chemenu and Enamine, with 1g pricing at $629 and $381 respectively [1]. In comparison, a closely related analog, 3-(1H-pyrazol-1-yl)propanenitrile (CAS 88393-88-8), is available from AKSci at 95% purity and priced at €534.00 per gram from CymitQuimica . While not a direct performance metric, this differential availability and pricing tier informs procurement decisions for budget-constrained research projects requiring specific purity levels.

Chemical Procurement Supply Chain Research Chemicals

CCR5 vs. mGluR2 Antagonism

Preliminary screening suggests 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile may act as a CCR5 antagonist, with potential applications in HIV and inflammatory diseases [1]. This contrasts with a closely related N-substituted pyrazole derivative (PMID25435285-Compound-71), which is reported as an mGluR2 antagonist [2]. While no direct head-to-head potency data (e.g., IC₅₀ values) are available for the target compound against CCR5, this class-level differentiation in reported target engagement is a critical factor for researchers selecting a chemical starting point for a specific biological pathway.

Pharmacology Target Engagement Drug Discovery

2-Methyl-3-(1H-pyrazol-1-yl)propanenitrile: Best Applications


Lead Optimization: Membrane Permeability

As a core scaffold, the 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile moiety is the preferred starting point over the unsubstituted 3-(1H-pyrazol-1-yl)propanenitrile analog. The quantifiably higher XLogP3 value (0.4 vs. -0.8) indicates a 1.2 log unit increase in lipophilicity, which is a critical parameter for improving the likelihood of passive membrane diffusion and oral bioavailability in lead optimization programs [3].

CCR5 Antagonist Probe Synthesis

Given the preliminary evidence linking this specific structure to CCR5 antagonism , it is the compound of choice for researchers aiming to synthesize and validate novel chemical probes targeting the CCR5 receptor. Generic substitution with another pyrazole-propanenitrile analog would negate this reported, albeit preliminary, target engagement profile, introducing a new and unknown variable into the study design.

Divergent Synthesis of Pyrazole Amines and Amides

The nitrile functional group (-C≡N) of 2-methyl-3-(1H-pyrazol-1-yl)propanenitrile is a versatile synthetic handle that is not present in its carboxylic acid counterpart . This makes it the essential building block for divergent synthetic strategies requiring reduction to a primary amine (for subsequent amide bond formation or reductive amination) or hydrolysis to a carboxylic acid, offering a flexibility that the acid analog cannot provide [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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